Ashimycin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

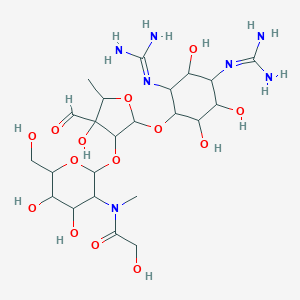

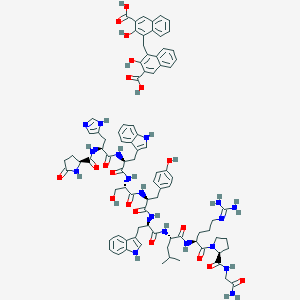

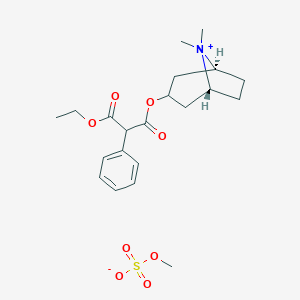

Ashimycin B is a natural product that has gained significant attention in recent years due to its potential as a therapeutic agent. It is a member of the macrolide family of antibiotics and was first isolated from the fermentation broth of Streptomyces sp. 17944.

Wissenschaftliche Forschungsanwendungen

1. Antibacterial Properties Ashimycin B, like its analog platensimycin, has shown promise in the field of antibiotics, particularly against drug-resistant bacteria. Platensimycin, produced by Streptomyces platensis, exhibits strong, broad-spectrum Gram-positive antibacterial activity. Its unique mode of action involves selectively inhibiting cellular lipid biosynthesis through targeting β-ketoacyl-(acyl-carrier-protein (ACP)) synthase I/II (FabF/B) in fatty acid synthesis, a pathway crucial for bacterial cell membrane production. This action makes it effective against various resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus, and vancomycin-resistant enterococci, suggesting potential similarities with Ashimycin B in combating antibiotic resistance (Wang et al., 2006).

2. Antimicrobial Synthesis Research into the total synthesis of platensimycin and its congeners (which could include compounds like Ashimycin B) focuses on developing new antimicrobial agents. These synthetic efforts aim to create analogs of naturally occurring antibiotics to combat drug-resistant bacteria. The synthetic methods involve constructing the core structure of these compounds and attaching various side chains, potentially leading to the development of new antibiotics with similar or improved properties compared to natural compounds (Nicolaou et al., 2009).

3. Mechanism of Action and Resistance Studies The mechanism of action of antibiotics like Ashimycin B is crucial in understanding and developing new antimicrobial strategies. Platensimycin, for example, inhibits beta-ketoacyl synthases I/II (FabF/B), key enzymes in fatty acid production required for bacterial cell membranes. Research in this area also includes studies on antibiotic resistance, understanding why certain compounds like platensimycin have not shown resistance in bacterial strains, which could be relevant for Ashimycin B (Manallack et al., 2008).

4. Biosynthetic Pathways and Genetic Analysis Understanding the biosynthetic pathways of antibiotics is key to harnessing their potential. For instance, the study of the biosynthetic gene cluster of mannopeptimycins, a class of lipoglycopeptide antibiotics, sheds light on the production of these compounds, including the generation of the hexapeptide core and tailoring reactions like mannosylation and methylation. Such insights could be paralleled in the study of Ashimycin B’s biosynthetic pathways (Magarvey et al., 2006).

Eigenschaften

CAS-Nummer |

123482-12-2 |

|---|---|

Produktname |

Ashimycin B |

Molekularformel |

C23H41N7O14 |

Molekulargewicht |

639.6 g/mol |

IUPAC-Name |

N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-2-hydroxy-N-methylacetamide |

InChI |

InChI=1S/C23H41N7O14/c1-6-23(40,5-33)18(44-19-11(30(2)8(34)4-32)15(38)12(35)7(3-31)42-19)20(41-6)43-17-10(29-22(26)27)13(36)9(28-21(24)25)14(37)16(17)39/h5-7,9-20,31-32,35-40H,3-4H2,1-2H3,(H4,24,25,28)(H4,26,27,29) |

InChI-Schlüssel |

QGZXKOYUROSPLZ-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)N(C)C(=O)CO)(C=O)O |

Kanonische SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)N(C)C(=O)CO)(C=O)O |

Synonyme |

ashimycin B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B219565.png)

![[[1-[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-(2-nitrophenyl)propoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B219615.png)

![4,5,6,7-tetrachloro-3,3-bis[(Z)-2-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)ethenyl]-2H-inden-1-one](/img/structure/B219668.png)

![3-(Benzyloxy)-4-[(benzyloxy)methyl]cyclopentan-1-amine](/img/structure/B219669.png)

![2-[[(2E,4E,6E,11R)-12-[(4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B219676.png)